(4R)-3,5,5-Trimethyl-1,3-thiazolidine-4-carboxylic acid

Enantioselective metabolism Proline oxidase substrate Chiral prodrug design

(4R)-3,5,5-Trimethyl-1,3-thiazolidine-4-carboxylic acid is a chiral, trisubstituted thiazolidine-4-carboxylic acid (C₇H₁₃NO₂S, MW 175.25 g/mol) bearing an N-3 methyl group and a geminal 5,5-dimethyl quaternary center, with defined (R) stereochemistry at C‑4. Its predicted physicochemical constants include a boiling point of 286.7 ± 40.0 °C, density of 1.169 ± 0.06 g/cm³, and an acid dissociation constant (pKa) of 2.13 ± 0.40.

Molecular Formula C7H13NO2S
Molecular Weight 175.25
CAS No. 1374032-43-5
Cat. No. B2846319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-3,5,5-Trimethyl-1,3-thiazolidine-4-carboxylic acid
CAS1374032-43-5
Molecular FormulaC7H13NO2S
Molecular Weight175.25
Structural Identifiers
SMILESCC1(C(N(CS1)C)C(=O)O)C
InChIInChI=1S/C7H13NO2S/c1-7(2)5(6(9)10)8(3)4-11-7/h5H,4H2,1-3H3,(H,9,10)/t5-/m1/s1
InChIKeyNWAITXJQZNBRGI-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4R)-3,5,5-Trimethyl-1,3-thiazolidine-4-carboxylic Acid (CAS 1374032-43-5): Core Structural Identity and Sourcing-Relevant Physicochemical Profile


(4R)-3,5,5-Trimethyl-1,3-thiazolidine-4-carboxylic acid is a chiral, trisubstituted thiazolidine-4-carboxylic acid (C₇H₁₃NO₂S, MW 175.25 g/mol) bearing an N-3 methyl group and a geminal 5,5-dimethyl quaternary center, with defined (R) stereochemistry at C‑4. Its predicted physicochemical constants include a boiling point of 286.7 ± 40.0 °C, density of 1.169 ± 0.06 g/cm³, and an acid dissociation constant (pKa) of 2.13 ± 0.40 . The compound is typically supplied at 95% purity in 1 g, 5 g, and 10 g pack sizes, making it suitable as a chiral building block or investigational intermediate .

Why Generic Thiazolidine-4-carboxylic Acids Cannot Replace (4R)-3,5,5-Trimethyl-1,3-thiazolidine-4-carboxylic Acid in Scientific Workflows


Thiazolidine-4-carboxylic acids are a broad class sharing a 5‑membered S,N‑heterocycle, but their biological recognition, conformational behavior, and chemical stability are exquisitely sensitive to the number, position, and stereochemistry of substituents. For example, the (4R) enantiomer is a competent substrate for mitochondrial proline oxidase (Km 1.1 × 10⁻⁴ M), whereas the (4S) enantiomer is completely inactive [1]. The 5,5‑dimethyl substitution locks the ring into a restricted pseudoproline conformation that drives cis amide bond induction to >90%, a property absent in the parent thiazolidine [2]. Furthermore, N‑methylation eliminates the sole hydrogen‑bond donor on the ring nitrogen, altering both electronic properties and metabolic susceptibility [3]. Substituting the target compound with an unsubstituted, mis‑methylated, or wrong‑enantiomer analog therefore risks loss of chiral recognition, altered conformational output, and divergent pharmacokinetic behavior, making direct experimental comparisons invalid.

Quantitative Differentiation Evidence: (4R)-3,5,5-Trimethyl-1,3-thiazolidine-4-carboxylic Acid vs. Closest Analogs


Stereospecific Enzymatic Recognition: (4R) Enantiomer Is a Proline Oxidase Substrate Whereas the (4S) Enantiomer Is Inactive

The (4R) absolute configuration is a prerequisite for recognition by mitochondrial proline oxidase. Thiazolidine‑4(R)‑carboxylic acid (1a) is a good substrate with Km = 1.1 × 10⁻⁴ M and Vmax = 5.4 µmol min⁻¹ (mg protein)⁻¹; its (4S) enantiomer (2a) shows no detectable substrate activity [1]. The same pattern holds for 2‑methyl‑substituted derivatives: the (4R)‑2‑methyl compound protects against acetaminophen hepatotoxicity, while the (4S)‑2‑methyl analog is completely ineffective [1]. This strict stereochemical requirement establishes that any biological or medicinal chemistry application must employ the (4R) enantiomer, and the target compound’s defined (4R) configuration is a non‑negotiable structural feature.

Enantioselective metabolism Proline oxidase substrate Chiral prodrug design

Conformational Restriction by 5,5‑Dimethyl Substitution: Evidence for Eliminated Intramolecular Hydrogen Bonding

The gem‑dimethyl substitution at C‑5 creates a quaternary carbon that restricts the thiazolidine ring conformation. In the structurally analogous 5,5‑dimethylthiazolidine‑4‑carboxylic acid (DTC), IR and NMR spectroscopy confirm the absence of the intramolecular C=O···H‑N hydrogen bond that is present in unsubstituted thiazolidine‑4‑carboxylic acid [1]. Boc‑DTC‑Ile‑OMe shows two distinct Ile‑NH signals in ¹H‑NMR (50% CDCl₃/C₆D₆), whereas the corresponding Pro dipeptide displays a single signal, demonstrating that the dimethyl substitution populates conformers unavailable to the parent scaffold [1]. For the target compound, the additional N‑3 methyl group further removes any N‑H donor, reinforcing this conformational restriction.

Pseudoproline conformational control Peptide backbone restriction Intramolecular hydrogen bonding

Cis Amide Bond Induction: Dimethyl‑Substituted Thiazolidine Achieves >90% Cis Conformation vs. ~10% for Natural Proline

Incorporation of 2,2‑dimethyl‑1,3‑thiazolidine‑4‑carboxylic acid (ΨPro) – the 2,2‑dimethyl isomer structurally analogous to the 5,5‑dimethyl target compound – at position 7 of oxytocin yields 92‑95% cis peptide bond between Cys⁶ and ΨPro⁷, as determined by one‑ and two‑dimensional NMR in water and DMSO‑d₆ [1]. This contrasts with native oxytocin, which adopts ~90% trans conformation at this position [1]. The dimethyl‑substituted analog retains high binding affinity for the oxytocin receptor (Ki = 8.0 nM rat, 1.9 nM human) [1]. The 5,5‑dimethyl substitution pattern in the target compound is expected to produce a comparable cis‑induction effect, making it a superior scaffold for designing cis‑locked peptide mimetics.

Pseudoproline cis induction Peptide bond isomerization Conformational switching

In Vivo Metabolic Stability and Renal Excretion: Trimethyl‑Substituted Thiazolidine Is Excreted Unchanged While Unsubstituted Analogs Undergo Rapid Oxidation

The 2,5,5‑trimethyl‑substituted thiazolidine‑4‑carboxylic acid (3) – which shares the 5,5‑dimethyl pattern and an additional C‑2 methyl group with the target compound – is formed in vivo by condensation of D‑penicillamine with ethanol‑derived acetaldehyde and is excreted quantitatively in rat urine without acetyl conjugation, demonstrating high metabolic stability [1]. In contrast, unsubstituted thiazolidine‑4(R)‑carboxylic acid (1a) is rapidly oxidized by mitochondrial proline oxidase [2]. The N‑methyl group present in the target compound is expected to further reduce susceptibility to N‑dealkylation, enhancing stability beyond that of the 2,5,5‑trimethyl analog.

Metabolic stability Acetaldehyde sequestration Renal excretion

Stereoselective Enzymatic Production of (4R) Enantiomer: Process Patent Demonstrates Scalable Chiral Resolution

European Patent EP 1342788 A1 describes a method for producing optically active (4R)‑1,3‑thiazolidine‑4‑carboxylic acid by using microbial cells or enzyme preparations that stereoselectively hydrolyze the corresponding (4R)‑amide from a racemic mixture [1]. This process enables preparation of the pure (4R) enantiomer at scale, whereas the (4S) enantiomer remains unhydrolyzed and is separated. The identical stereochemical outcome applies to the target compound, ensuring that the (4R)‑3,5,5‑trimethyl derivative can be obtained with high enantiomeric excess, a critical quality attribute for any chiral application.

Chiral resolution Enzymatic hydrolysis Scalable synthesis

Rotational Barrier Reduction: Thiazolidine‑4‑carboxylic Acid Lowers cis/trans Isomerization Barrier by ~10 kJ/mol vs. Proline

Dynamic ¹H‑NMR measurements of acetyl‑Pro‑OMe model peptides show that (R)‑thiazolidine‑4‑carboxylic acid (4‑Thz) lowers the rotational barrier for cis/trans isomerization by approximately 10 kJ/mol relative to proline [1]. Among the cyclic proline analogues tested, all except hydroxyproline exhibited barriers ~10 kJ/mol lower than proline (ΔG‡ ≈ 79 kJ/mol for proline vs. ~69 kJ/mol for 4‑Thz at 298 K) [1]. The target compound’s 5,5‑dimethyl substitution is expected to further reduce the barrier (based on the observation that dimethyl substitution destabilizes trans conformers and lowers rotational barriers [2]), making it a faster‑isomerizing scaffold.

Cis/trans isomerization barrier Proline analogue dynamics Dynamic NMR

Application Scenarios Where (4R)-3,5,5-Trimethyl-1,3-thiazolidine-4-carboxylic Acid Provides Demonstrable Advantages


Cis‑Locked Peptide Mimetics and Constrained Pseudoproline Incorporation

The 5,5‑dimethyl substitution drives >90% cis amide bond formation when incorporated into peptide backbones, as demonstrated with 2,2‑dimethyl‑1,3‑thiazolidine‑4‑carboxylic acid in oxytocin analogs [4]. Researchers requiring a predictable cis‑inducing scaffold for structure‑activity relationship studies or protein engineering should select the target compound over proline or unsubstituted thiazolidine‑4‑carboxylic acid, which lack this cis‑enforcing property.

Chiral Prodrug Design Requiring (4R)‑Specific Enzymatic Activation

Because only the (4R) enantiomer of thiazolidine‑4‑carboxylic acid serves as a substrate for mitochondrial proline oxidase (Km = 1.1 × 10⁻⁴ M), the target compound can function as a stereospecific prodrug scaffold for intracellular cysteine delivery [4]. The (4S) enantiomer or racemic mixtures would fail to release the active thiol payload, making enantiopure (4R) procurement essential.

Metabolic Sequestration Agents for Reactive Carbonyl Species

The 2,5,5‑trimethyl‑substituted thiazolidine‑4‑carboxylic acid is formed in vivo by non‑enzymatic condensation with acetaldehyde and excreted unchanged in urine, demonstrating high chemical stability [4]. The target compound’s additional N‑3 methyl group further blocks potential N‑acetylation or N‑oxidation, making it a superior scaffold for designing aldehyde‑sequestering agents in alcohol‑related or metabolic disorder research.

Asymmetric Synthesis and Chiral Auxiliary Applications

The defined (4R) stereochemistry combined with N‑methyl and gem‑dimethyl substitution provides a rigid, hindered chiral environment suitable for use as a chiral auxiliary or ligand. The patent‑demonstrated enzymatic resolution route [4] ensures that the enantiopure material can be obtained at scale, whereas simple thiazolidine‑4‑carboxylic acid and its non‑methylated derivatives offer significantly less steric bulk and conformational predictability.

Quote Request

Request a Quote for (4R)-3,5,5-Trimethyl-1,3-thiazolidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.